In Vivo Vascular Inflammation: 4PY, but Not 2PY, Induces Endothelial Activation
In a study investigating niacin metabolites and cardiovascular risk, treatment with physiological levels of 4PY, but not its structural isomer 2PY, induced expression of vascular cell adhesion molecule-1 (VCAM-1) and promoted leukocyte adherence to vascular endothelium in mice [1]. This establishes a functional divergence critical for studies on vascular inflammation.
| Evidence Dimension | Vascular Inflammation (VCAM-1 expression and leukocyte adhesion) |
|---|---|
| Target Compound Data | Induced VCAM-1 expression and leukocyte adherence to vascular endothelium |
| Comparator Or Baseline | 2PY (N1-methyl-2-pyridone-5-carboxamide): No induction of VCAM-1 or leukocyte adherence |
| Quantified Difference | Qualitative yes/no difference in functional outcome in an in vivo model |
| Conditions | In vivo study in mice treated with physiological levels of metabolites. |
Why This Matters
For researchers studying the mechanisms of cardiovascular disease, 4PY is the active agent of interest, while 2PY is a biologically distinct comparator, making their procurement non-interchangeable.
- [1] Ferrell, M. et al. (2024). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk. Nat Med, 30, 424–434. View Source
